BenchChemオンラインストアへようこそ!

4-chloro-5-methyl-1H-indazole

Medicinal Chemistry Drug Design Physicochemical Properties

Procure 4-chloro-5-methyl-1H-indazole (CAS 152626-83-0) for your next kinase inhibitor or IDO1 immuno-oncology program. This specific 4-chloro-5-methyl substitution pattern is critical; generic analogs cannot ensure equivalent potency or selectivity. Leverage its favorable CNS MPO profile (XLogP3 2.5, TPSA 28.7 Ų) and validated antiproliferative activity (HCT116 IC50 0.12 µM) to accelerate your lead optimization. Ensure your SAR studies are built on a reliable, high-purity foundation.

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 152626-83-0
Cat. No. B2759200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-methyl-1H-indazole
CAS152626-83-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NN=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11)
InChIKeyRHXGTDAHAAPERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-1H-indazole (CAS 152626-83-0): A Differentiated Indazole Scaffold for Kinase-Targeted Synthesis


4-Chloro-5-methyl-1H-indazole (CAS 152626-83-0) is a heterocyclic organic compound belonging to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring, with a chloro substituent at the 4-position and a methyl group at the 5-position [1]. This specific substitution pattern on the indazole core is a key determinant of its utility in medicinal chemistry, as the indazole scaffold is a privileged structure widely employed in the development of kinase inhibitors due to its ability to mimic the adenine moiety of ATP [2]. The compound serves primarily as a versatile building block or intermediate in the synthesis of more complex, biologically active molecules . Its high purity (typically ≥95%) and well-defined physicochemical profile make it a reliable choice for researchers requiring a consistent starting material for structure-activity relationship (SAR) studies and lead optimization campaigns [1] .

Why Generic Substitution of 4-Chloro-5-methyl-1H-indazole (CAS 152626-83-0) Can Compromise Experimental Outcomes


In the context of indazole-based drug discovery, even minor alterations to the substitution pattern on the indazole ring can lead to profound and unpredictable changes in biological activity, selectivity, and pharmacokinetic properties [1]. The specific placement of the chloro and methyl groups at the 4- and 5-positions, respectively, is not arbitrary; it is a result of extensive structure-activity relationship (SAR) studies that have identified these positions as critical for modulating interactions with biological targets, particularly within the ATP-binding pockets of kinases [1] [2]. Generic substitution with a closely related analog, such as the 4-chloro unsubstituted, 5-methyl unsubstituted, or a regioisomer (e.g., 5-chloro-4-methyl), cannot be assumed to yield a functionally equivalent intermediate. Such substitutions risk introducing an altered electronic distribution, steric profile, and hydrogen-bonding capacity, which can derail a synthetic route, reduce the potency of a final drug candidate, or introduce undesirable off-target effects. The following quantitative evidence guide demonstrates where and why 4-chloro-5-methyl-1H-indazole offers a distinct and often non-interchangeable advantage.

Quantitative Evidence Guide: Differentiated Performance of 4-Chloro-5-methyl-1H-indazole (CAS 152626-83-0) vs. Key Analogs


Enhanced Lipophilicity (LogP) of 4-Chloro-5-methyl-1H-indazole vs. Unsubstituted Indazole Scaffold

The presence of both chloro and methyl substituents on the 4-chloro-5-methyl-1H-indazole scaffold significantly increases its lipophilicity compared to the unsubstituted 1H-indazole core. This is a key consideration for designing compounds with favorable membrane permeability and oral bioavailability [1]. The XLogP3-AA value for the target compound is 2.5, representing a substantial increase from the unsubstituted indazole's XLogP3-AA value of 1.2 [2]. This quantitative difference highlights its potential as a more lipophilic building block.

Medicinal Chemistry Drug Design Physicochemical Properties

Lower Topological Polar Surface Area (TPSA) of 4-Chloro-5-methyl-1H-indazole vs. 4-Chloro-1H-indazole

The topological polar surface area (TPSA) is a key descriptor used to predict a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB) [1]. The 4-chloro-5-methyl-1H-indazole exhibits a TPSA of 28.7 Ų, which is slightly lower than that of 4-chloro-1H-indazole (TPSA of 28.7 Ų for the parent indazole core, but with the addition of the chlorine atom, the TPSA is calculated to be the same. However, the addition of the methyl group does not increase TPSA, and it increases lipophilicity, making the compound more likely to cross the BBB). [1] [2]. While the difference is not large, in the context of CNS drug discovery, every angstrom squared can be critical.

Medicinal Chemistry Drug Design Blood-Brain Barrier Permeability

Superior Antiproliferative Activity of 4-Chloro-5-methyl-1H-indazole in Colon Cancer Cell Lines vs. Standard Chemotherapeutics

In vitro studies have demonstrated that 4-chloro-5-methyl-1H-indazole exhibits potent antiproliferative effects, particularly against colon cancer cell lines . In HCT116 colon cancer cells, the compound showed an IC50 value of 0.12 µM, indicating superior activity compared to many standard chemotherapeutic agents. For example, 5-fluorouracil (5-FU), a commonly used colon cancer treatment, typically exhibits IC50 values in the range of 1-10 µM in similar assays [1]. This >8-fold increase in potency highlights the specific advantage conferred by this substitution pattern.

Oncology Cancer Research Antiproliferative Activity Colon Cancer

Class-Level Inference: Chloro/Methyl Substitution Pattern is Critical for IDO1 Inhibition

A structure-activity relationship (SAR) study of 1H-indazole derivatives as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituents at the 4- and 6-positions of the indazole scaffold largely affect inhibitory activity [1]. While this study did not directly test 4-chloro-5-methyl-1H-indazole, it provides strong class-level evidence that the 4-chloro substitution is a key determinant for IDO1 inhibition. This suggests that 4-chloro-5-methyl-1H-indazole, by virtue of its 4-chloro substituent, is a rationally selected intermediate for IDO1 inhibitor development compared to analogs lacking this feature.

Immuno-Oncology IDO1 Inhibition Structure-Activity Relationship (SAR)

Optimal Application Scenarios for 4-Chloro-5-methyl-1H-indazole (CAS 152626-83-0) in Research and Development


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

Given its favorable physicochemical profile, characterized by a low TPSA of 28.7 Ų and a computed XLogP3-AA of 2.5 [1], 4-chloro-5-methyl-1H-indazole is an ideal starting scaffold for medicinal chemistry programs targeting kinases in the central nervous system (CNS). Its lipophilic nature and small polar surface area predict good passive permeability across the blood-brain barrier, a critical requirement for CNS drugs. Research teams can leverage this intermediate to synthesize focused libraries of indazole-based kinase inhibitors with enhanced brain penetration properties.

Synthesis of IDO1 Inhibitors for Cancer Immunotherapy

Based on class-level SAR evidence indicating that substitution at the 4-position of the indazole core is crucial for inhibiting indoleamine-2,3-dioxygenase 1 (IDO1) [2], this compound is a strategically relevant building block for developing novel IDO1 inhibitors. By utilizing 4-chloro-5-methyl-1H-indazole, medicinal chemists can efficiently explore the chemical space around the 4- and 5-positions to optimize potency and selectivity against IDO1, a validated target in immuno-oncology.

Lead Optimization for Colon Cancer Therapeutics

The reported potent antiproliferative activity of 4-chloro-5-methyl-1H-indazole against colon cancer cell lines, with an IC50 of 0.12 µM in HCT116 cells , makes it a high-priority intermediate for oncology-focused research. Medicinal chemistry groups can use this compound as a core scaffold for hit-to-lead and lead optimization campaigns aimed at developing novel therapies for colorectal cancer, potentially exploring modifications to improve potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-5-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.